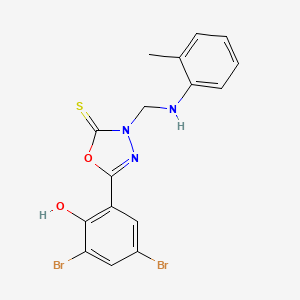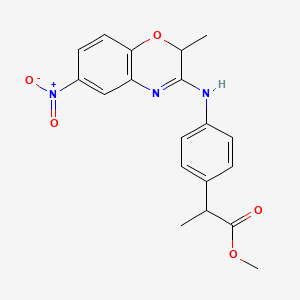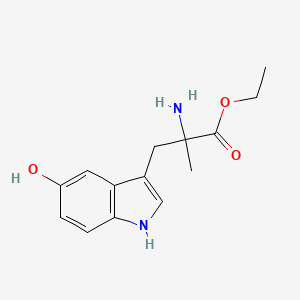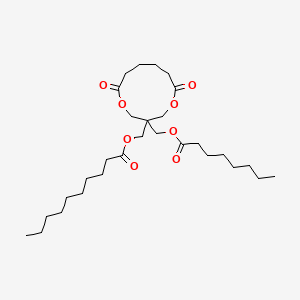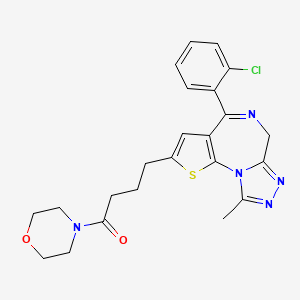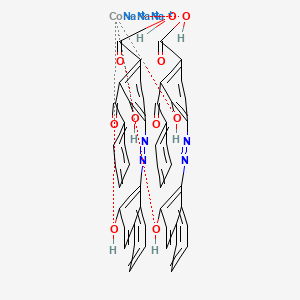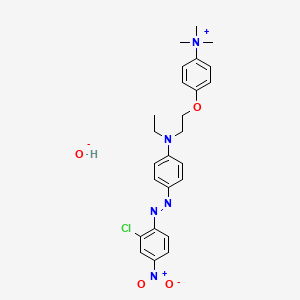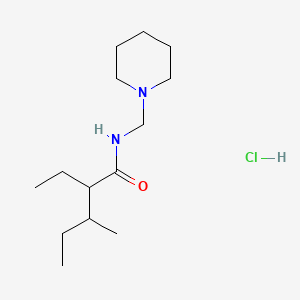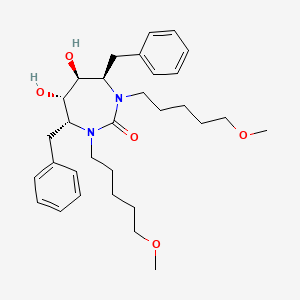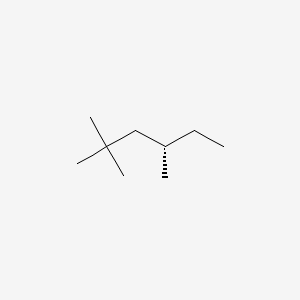
(S)-2,2,4-Trimethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,2,4-Trimethylhexane is an organic compound belonging to the class of alkanes. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by its branched structure, which includes three methyl groups attached to a hexane backbone. The (S) designation indicates the specific stereochemistry of the molecule, which is important in determining its chemical behavior and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,4-Trimethylhexane can be achieved through various methods. One common approach involves the alkylation of a suitable hexane derivative with methylating agents under controlled conditions. For example, the reaction of 2,2,4-trimethylpentane with a strong base such as sodium hydride, followed by the addition of a methyl halide, can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal-organic frameworks can be used to facilitate the alkylation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2,2,4-Trimethylhexane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation is a common substitution reaction for alkanes, where halogens like chlorine or bromine are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium can oxidize this compound to form corresponding alcohols or ketones.
Reduction: Lithium aluminum hydride in an ether solvent can reduce this compound to simpler hydrocarbons.
Substitution: Halogenation reactions can be carried out using chlorine gas under UV light to form chlorinated derivatives.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.
Reduction: Simpler hydrocarbons or alkanes.
Substitution: Halogenated alkanes, such as chloro- or bromo-derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2,2,4-Trimethylhexane has various applications in scientific research:
Chemistry: It is used as a reference compound in studies of stereochemistry and chiral separation techniques.
Biology: Its derivatives are studied for their potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of (S)-2,2,4-Trimethylhexane involves its interaction with molecular targets through its chiral center. The specific stereochemistry allows it to fit into certain enzyme active sites or receptor binding pockets, influencing biological pathways. The pathways involved can include metabolic processes where the compound is either synthesized or broken down by enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethylpentane: A structural isomer with similar physical properties but different stereochemistry.
2,2,3-Trimethylbutane: Another branched alkane with a different arrangement of methyl groups.
2,3,4-Trimethylpentane: Similar in structure but with methyl groups attached at different positions.
Uniqueness
(S)-2,2,4-Trimethylhexane is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in studies of enantioselectivity and chiral recognition, setting it apart from its structural isomers and other similar compounds.
Eigenschaften
CAS-Nummer |
618380-26-0 |
|---|---|
Molekularformel |
C9H20 |
Molekulargewicht |
128.25 g/mol |
IUPAC-Name |
(4S)-2,2,4-trimethylhexane |
InChI |
InChI=1S/C9H20/c1-6-8(2)7-9(3,4)5/h8H,6-7H2,1-5H3/t8-/m0/s1 |
InChI-Schlüssel |
AFTPEBDOGXRMNQ-QMMMGPOBSA-N |
Isomerische SMILES |
CC[C@H](C)CC(C)(C)C |
Kanonische SMILES |
CCC(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



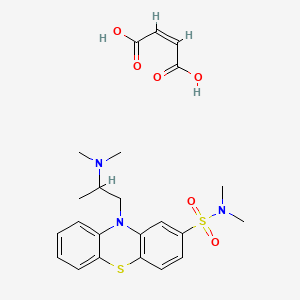
![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)
